Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate typically involves the reaction of 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes involving piperidine derivatives.
Industry: Utilized in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Used in traditional Chinese medicine for its various therapeutic effects.
What sets this compound apart is its unique combination of a piperidine ring with a methoxyacetyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 4-[1-(2-methoxyacetyl)piperidin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-11-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)21-2/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHCWGNCLXJLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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